N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

Phosphodiesterase 9A PDE9 inhibitor CNS disorders

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide (CAS 899751-97-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a heterocyclic scaffold widely explored for kinase and phosphodiesterase (PDE) inhibition. The compound features a tert-butyl substituent at the N1 position of the pyrazole ring and a 2-phenylacetamide side chain at the N5 position of the pyrimidinone core.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 899751-97-4
Cat. No. B3002367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
CAS899751-97-4
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H19N5O2/c1-17(2,3)22-15-13(10-19-22)16(24)21(11-18-15)20-14(23)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23)
InChIKeyPXZYHPFFQWIHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide (CAS 899751-97-4): Procurement-Relevant Chemical Class and Baseline Characteristics


N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide (CAS 899751-97-4) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a heterocyclic scaffold widely explored for kinase and phosphodiesterase (PDE) inhibition [1]. The compound features a tert-butyl substituent at the N1 position of the pyrazole ring and a 2-phenylacetamide side chain at the N5 position of the pyrimidinone core. Publicly available characterization data are sparse; vendor listings report a molecular formula of C17H19N5O2, a molecular weight of 325.37 g/mol, and a typical purity of 95% . This compound is primarily offered as a research chemical for exploratory medicinal chemistry and biochemical screening, and its procurement value hinges on its distinct substitution pattern within a congested patent landscape of pyrazolo[3,4-d]pyrimidine PDE inhibitors [1].

Why Generic Substitution of N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide Is Not Advisable Without Comparative Data


Within the pyrazolo[3,4-d]pyrimidin-4-one family, small structural changes at the N1 and N5 positions can cause large shifts in target potency, isoform selectivity, and physicochemical properties. For instance, in the patent family US9617269, closely related N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds exhibit PDE9A IC50 values spanning from 5.5 nM to >10,000 nM depending solely on the N1 and N5 substituents [1]. The target compound’s unique combination of a tert-butyl group at N1 and a 2-phenylacetamide at N5 is not represented among the published SAR series, meaning that even a seemingly minor substitution with, for example, an isopropyl or cyclopentyl analog could result in a >100-fold difference in biochemical activity. Without direct comparative data, assuming functional interchangeability with any in-class analog is scientifically unjustified and poses a significant risk of selecting an inactive or off-target-prone surrogate.

Quantitative Differentiation Evidence for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide


PDE9A Inhibitory Potency: Class-Level SAR Context for the N1-tert-Butyl Pyrazolo[3,4-d]pyrimidin-4-one Scaffold

No direct PDE9A IC50 data are available for the target compound. However, the patent US9617269 discloses a broad SAR for N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds [1]. Within this series, N1-cyclopentyl and N1-isopropyl analogs bearing diverse N5-substituents achieve PDE9A IC50 values ranging from 5.5 nM to 98 nM [1][2]. By class-level inference, the N1-tert-butyl substitution present in the target compound represents a sterically distinct environment that is predicted to alter the PDE9A binding mode relative to the cyclopentyl/isopropyl series, but the magnitude and direction of this effect cannot be quantified without experimental data.

Phosphodiesterase 9A PDE9 inhibitor CNS disorders

Structural Differentiation from the Covalent p97 Inhibitor PPA: N5-Acetamide vs. N4-Acrylamide

The target compound differs fundamentally from the structurally related covalent p97 inhibitor PPA (N-(1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide) [1]. PPA carries an acrylamide warhead at the N4 position that forms a covalent bond with Cys522 of p97, achieving a wild-type p97 ATPase IC50 of 0.6 μM and >100-fold selectivity over NSF [1]. The target compound, in contrast, bears a non-electrophilic 2-phenylacetamide at the N5 position and lacks the 3-phenyl substituent, making covalent target engagement impossible. This distinction is critical: PPA’s cellular anti-proliferative IC50 values (HCT116: 2.7 μM; HeLa: 6.1 μM; RPMI8226: 3.4 μM) are driven by covalent p97 inhibition, whereas the target compound would require a distinct, non-covalent mechanism of action.

p97/VCP ATPase covalent inhibitor cancer

Molecular Properties Differentiating from N1-Phenyl and N1-Hydrogen Pyrazolo[3,4-d]pyrimidin-4-one Analogs

The N1-tert-butyl group imposes distinct physicochemical properties compared to N1-phenyl (e.g., CAS 656831-69-5) or N1-unsubstituted analogs . The tert-butyl group increases steric bulk (Taft Es ≈ –1.54 vs. 0 for H) and alters lipophilicity (calculated logP for target compound ≈ 2.8 vs. ~3.5 for the N1-phenyl analog), without introducing the π-stacking potential of an aromatic N1-substituent . These differences affect solubility, permeability, and off-target binding profiles, which are critical parameters for screening library design. Quantitative solubility and permeability data for the target compound are not publicly available.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide Based on Available Evidence


Chemical Probe Development for PDE9A: Scaffold-Hopping Starting Point

Given the established PDE9A activity of N1-cyclopentyl and N1-isopropyl pyrazolo[3,4-d]pyrimidin-4-ones in US9617269 [1], the target compound’s N1-tert-butyl variant can serve as a scaffold-hopping entry point for PDE9A inhibitor programs aiming to escape existing patent space or improve isoform selectivity. Researchers should commission in-house PDE9A enzymatic assays and compare IC50 values directly against known analogs such as WYQ-46 (IC50 = 6 nM) [2] before committing to large-scale synthesis.

Non-Covalent Control for p97 Covalent Inhibitor Studies

The target compound is structurally analogous to the covalent p97 inhibitor PPA but lacks the acrylamide warhead and the 3-phenyl substituent [3]. It can be used as a non-covalent control compound in p97 mechanistic studies to distinguish covalent-binding-driven phenotypes from non-specific effects, provided that its lack of intrinsic p97 activity is experimentally confirmed.

Library Enrichment for Fragment-Based and Diversity-Oriented Screening

The compound’s N1-tert-butyl group provides a steric and lipophilic profile (calc. logP ≈ 2.8) that is underrepresented in typical pyrazolo[3,4-d]pyrimidine screening decks, which are heavily populated with N1-aryl and N1-small alkyl analogs . It is suitable for incorporation into diversity-oriented synthesis (DOS) libraries or fragment-based screening collections to probe unexplored regions of chemical space.

Synthetic Methodology Development on the Pyrazolo[3,4-d]pyrimidin-4-one Core

The compound’s well-defined structure and commercial availability at 95% purity make it a practical substrate for developing and optimizing N5-functionalization reactions, such as amide coupling, N-alkylation, or heterocycle annulation, which are relevant to medicinal chemistry campaigns targeting this scaffold.

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